(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
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Overview
Description
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is a synthetic organic compound characterized by its unique structure, which includes bromine, nitro, and long alkyl chain substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process. One common method starts with the bromination of 4-(octadecyloxy)aniline to introduce bromine atoms at the 2 and 6 positions. This is followed by a diazotization reaction, where the amine group is converted into a diazonium salt. The final step involves coupling the diazonium salt with 4-nitrobenzene under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The diazene linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and may be carried out in solvents like dimethylformamide (DMF).
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups in place of bromine atoms.
Scientific Research Applications
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazene linkage can undergo cleavage to release reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2,6-dibromo-4-(hexadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[2,6-dibromo-4-(dodecyloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s solubility in organic solvents and influence its interaction with biological membranes, making it a valuable compound for specific applications.
Properties
CAS No. |
732249-54-6 |
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Molecular Formula |
C30H43Br2N3O3 |
Molecular Weight |
653.5 g/mol |
IUPAC Name |
(2,6-dibromo-4-octadecoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H43Br2N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-38-27-23-28(31)30(29(32)24-27)34-33-25-18-20-26(21-19-25)35(36)37/h18-21,23-24H,2-17,22H2,1H3 |
InChI Key |
KESNRVNZLFBMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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